molecular formula C11H11NO3 B12974182 Ethyl 5-aminobenzofuran-7-carboxylate

Ethyl 5-aminobenzofuran-7-carboxylate

Cat. No.: B12974182
M. Wt: 205.21 g/mol
InChI Key: TUSQPQXJNJLORI-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-7-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-aminobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group leads to the formation of ethyl 5-aminobenzofuran-2-carboxylate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminobenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-aminobenzofuran-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-aminobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 5-aminobenzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of this compound.

    5-Aminobenzofuran-2-carboxylate: A similar compound with different substitution patterns.

    Benzofuran-2-carboxylate derivatives: A broad class of compounds with varying biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-amino-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h3-6H,2,12H2,1H3

InChI Key

TUSQPQXJNJLORI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=C1)N)C=CO2

Origin of Product

United States

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